MAO-B Inhibition: 6-Nitro Core Demonstrates >10-Fold Superiority Over 7-Nitro Regioisomer
The 6-nitroindazole core, which defines the pharmacophore of methyl 6-nitro-1H-indazole-3-carboxylate, exhibits substantially greater inhibitory potency against human monoamine oxidase B (MAO-B) compared to the 7-nitro regioisomer [1]. This differential activity is critical for researchers investigating neuroprotective strategies where MAO-B inhibition is the intended mechanism.
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.5 µM (6-nitroindazole core scaffold) |
| Comparator Or Baseline | 7-nitroindazole: IC50 = 27.8 µM |
| Quantified Difference | 11.1-fold lower IC50 (greater potency) for the 6-nitro regioisomer |
| Conditions | Human MAO-B enzyme assay; MPTP oxidation measured by HPLC |
Why This Matters
This 11.1-fold potency differential means that formulations relying on the 7-nitro analog would require significantly higher concentrations to achieve comparable target engagement, potentially altering off-target profiles and in vivo dosing feasibility.
- [1] Herraiz T, Arán VJ, Guillén H. Nitroindazole compounds inhibit the oxidative activation of MPTP neurotoxin to neurotoxic pyridinium cations by human MAO. Free Radic Res. 2009;43(10):975-984. doi:10.1080/10715760903179500. View Source
